
Methscopolamine bromide
Overview
Description
Methscopolamine bromide is a muscarinic antagonist that is structurally similar to the neurotransmitter acetylcholine. It is primarily used to treat peptic ulcers, nausea, vomiting, and motion sickness. This compound is a quaternary ammonium derivative of scopolamine and is classified as an anticholinergic agent .
Mechanism of Action
Target of Action
Methscopolamine bromide primarily targets muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in the transmission of nerve impulses in the parasympathetic nervous system .
Mode of Action
This compound acts as a muscarinic antagonist , structurally similar to the neurotransmitter acetylcholine . It interferes with the transmission of nerve impulses by acetylcholine in the parasympathetic nervous system, specifically the vomiting center . By blocking the action of acetylcholine, this compound prevents communication between the nerves of the vestibule and the vomiting center in the brain . It may also work directly on the vomiting center .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the muscarinic acetylcholine receptors. By blocking these receptors, this compound disrupts the normal functioning of the parasympathetic nervous system . This disruption can lead to a variety of downstream effects, including the prevention of motion sickness .
Pharmacokinetics
This compound is poorly and unreliably absorbed, with total absorption being 10-25% .
Result of Action
The action of this compound results in a reduction in volume and total acid content of gastric secretion, inhibition of gastrointestinal motility, inhibition of salivary excretion, dilation of the pupil, and inhibition of accommodation with resulting blurring of vision . These effects are due to its antagonistic action on the muscarinic acetylcholine receptors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that this compound must be taken before the onset of motion sickness to be effective .
Biochemical Analysis
Biochemical Properties
Methscopolamine bromide acts by blocking the muscarinic acetylcholine receptors, thus classified as an anticholinergic . It interferes with the transmission of nerve impulses by acetylcholine in the parasympathetic nervous system .
Cellular Effects
This compound has several effects on cells. It reduces the volume and total acid content of gastric secretion, inhibits gastrointestinal motility, and inhibits salivary excretion . It also dilates the pupil and inhibits accommodation, resulting in blurring of vision .
Molecular Mechanism
The molecular mechanism of this compound involves blocking the muscarinic acetylcholine receptors . It prevents communication between the nerves of the vestibule and the vomiting center in the brain by blocking the action of acetylcholine . This compound may also work directly on the vomiting center .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methscopolamine bromide is synthesized through the methylation of scopolamine. The process involves the reaction of scopolamine with methyl bromide in the presence of a base, such as sodium hydroxide, to form this compound. The reaction is typically carried out in an organic solvent like methanol or ethanol under reflux conditions .
Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is then purified through crystallization or other separation techniques to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Methscopolamine bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in hydrolysis reactions under acidic or basic conditions .
Common Reagents and Conditions:
Substitution Reactions: this compound can react with nucleophiles such as hydroxide ions or amines to form substituted products.
Hydrolysis Reactions: Under acidic or basic conditions, this compound can hydrolyze to form scopolamine and methyl bromide.
Major Products Formed:
Substitution Reactions: Substituted methscopolamine derivatives.
Hydrolysis Reactions: Scopolamine and methyl bromide.
Scientific Research Applications
Methscopolamine bromide has a wide range of scientific research applications:
Chemistry: It is used to study the binding characteristics of muscarinic cholinergic receptors.
Biology: this compound is used in research related to the parasympathetic nervous system and its role in various physiological processes.
Medicine: It is used as an adjunct therapy for the treatment of peptic ulcers and to manage motion sickness, nausea, and vomiting.
Industry: this compound is used in the formulation of various pharmaceutical products
Comparison with Similar Compounds
Hyoscine butylbromide: Used to treat abdominal pain and cramps.
Atropine: Used to treat bradycardia (slow heart rate) and as a pre-anesthetic to reduce salivation
Methscopolamine bromide stands out due to its specific applications in gastrointestinal disorders and its long history of use in the pharmaceutical industry.
Properties
IUPAC Name |
[(1S,2S,4R,5R)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24NO4/c1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11/h3-7,12-17,20H,8-10H2,1-2H3/q+1/t12?,13-,14-,15+,16-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCOQTDXKCNBEE-XJMZPCNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24NO4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
155-41-9 (Bromide), 18067-13-5 (Methylsulfate), 6106-46-3 (Nitrate) | |
| Record name | Methscopolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013265106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0046931 | |
| Record name | Methscopolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
INSOL IN ACETONE & IN CHLOROFORM | |
| Record name | METHYLSCOPOLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5420 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
tropic acid; scopolamine hydrobromide; methylatropine bromide; apomethscopolamine bromide | |
| Record name | METHYLSCOPOLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5420 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE CRYSTALS OR WHITE CRYSTALLINE POWDER | |
CAS No. |
13265-10-6 | |
| Record name | Methscopolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013265106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methscopolamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11315 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methscopolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHSCOPOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VDR09VTQ8U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHYLSCOPOLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5420 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Methscopolamine Bromide?
A: this compound acts as a muscarinic receptor antagonist, primarily targeting peripheral muscarinic receptors. [] This means it blocks the action of acetylcholine at these receptors.
Q2: What are the downstream effects of this compound's antagonism of muscarinic receptors?
A: By blocking acetylcholine's effects, this compound inhibits smooth muscle contraction and reduces glandular secretions. [, , , ] This leads to effects such as reduced gastric acid secretion, decreased intestinal motility, and dilated pupils. [, , ]
Q3: Does this compound cross the blood-brain barrier?
A: this compound has limited ability to cross the blood-brain barrier, leading to fewer central nervous system side effects compared to atropine. [, ]
Q4: Can this compound affect growth hormone secretion?
A: Studies in ewes suggest that this compound may inhibit hypothalamic mechanisms that stimulate growth hormone release, but does not affect pituitary responsiveness to growth hormone-releasing hormone. [, ]
Q5: How does this compound compare to Atropine Sulfate in terms of its effects on heart rate?
A: Studies show that this compound can reliably increase heart rate and may offer a more predictable dose-response relationship compared to Atropine Sulfate. [, ] It is suggested that this compound may be more suitable for patients with myocardial infarction due to its lack of central nervous system stimulation. []
Q6: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C18H24NO4Br. Its molecular weight is 398.3 g/mol. []
Q7: Is there any spectroscopic data available for this compound?
A: While the provided abstracts don't offer detailed spectroscopic data, they mention the use of ultraviolet spectrophotometry for its analysis, suggesting a characteristic UV absorption profile. []
Q8: Has this compound shown any unique material properties like thermosaliency?
A: Research indicates that this compound exhibits a thermosalient effect, meaning its crystals jump upon heating and cooling. [] Interestingly, this thermosalient behavior is not associated with a phase transition, unlike other known thermosalient materials. []
Q9: What are the main clinical uses of this compound?
A: this compound is primarily used to treat peptic ulcers and irritable bowel syndrome due to its anticholinergic effects. [, , , , ]
Q10: How is this compound administered?
A: this compound is available in oral formulations, including tablets. [, , ] It can also be administered intravenously for specific applications. [, ]
Q11: Can this compound be used to reduce milk production in ewes at weaning?
A: Studies have shown that this compound, potentially by reducing growth hormone secretion, can effectively reduce milk production in ewes at weaning, and this effect is reversible. [, ] Combining this compound with restricted feeding can further enhance this effect. []
Q12: How does this compound affect gastroesophageal reflux?
A: Research suggests that while Atropine can reduce gastroesophageal reflux by inhibiting transient lower esophageal sphincter relaxations, this compound does not demonstrate this effect, indicating a primarily peripheral mechanism of action. []
Q13: What analytical techniques are commonly employed for the quantification of this compound?
A: High-performance liquid chromatography (HPLC) [, ] and UV spectrophotometry are common methods for quantifying this compound. [, ] Ion-pairing techniques can enhance the separation and analysis of this compound and related tropane alkaloids using HPLC. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


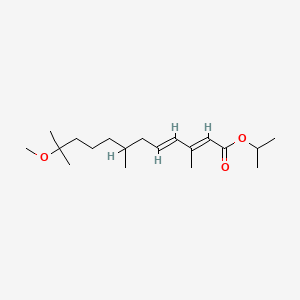

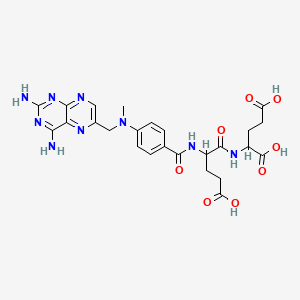
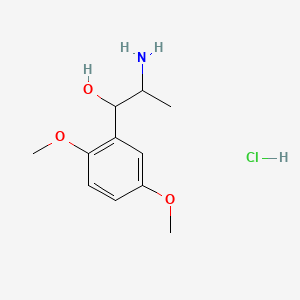
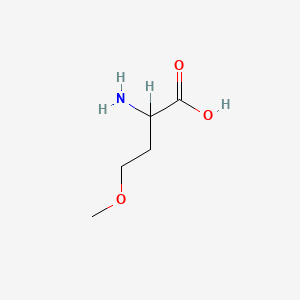
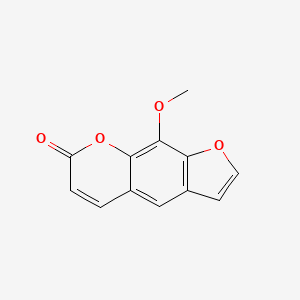
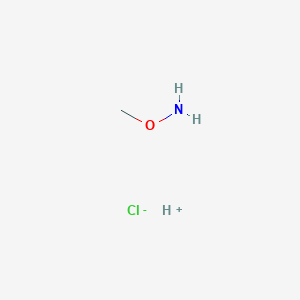
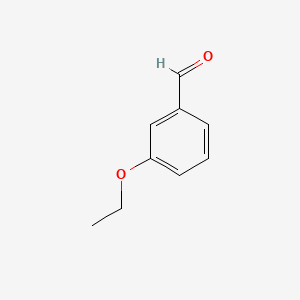
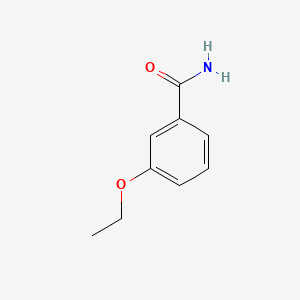
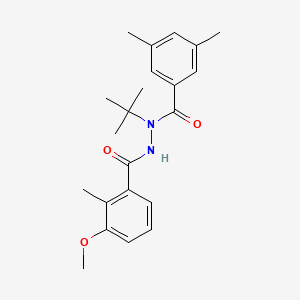
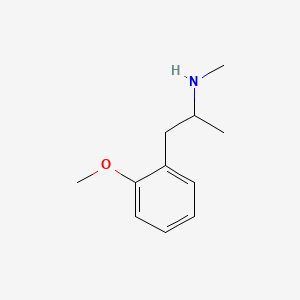

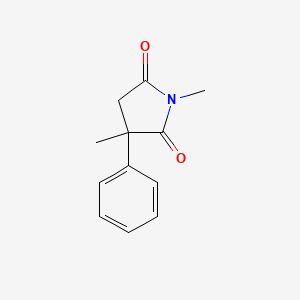
![methyl 2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetate](/img/structure/B1676422.png)
